molecular formula C16H17N3O5S B583230 2-Hydroxy Cephalexin CAS No. 215172-75-1

2-Hydroxy Cephalexin

Cat. No.: B583230
CAS No.: 215172-75-1
M. Wt: 363.388
InChI Key: CUXVKLLSHPANDN-UEKVPHQBSA-N
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Description

Synthesis Analysis

Cephalexin is enzymatically synthesized from a nucleophile (7-aminodeacetoxycephalosporanic acid – 7-ADCA) and an acyl donor (phenylglycine methyl ester – PGME). The process is catalyzed by penicillin acylase . An efficient method for the enzymatic synthesis of cephalexin in a suspension aqueous solution system has been developed .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy Cephalexin includes a beta lactam and a dihydrothiazide . The InChI string for the compound is InChI=1S/C16H17N3O5S/c1-7-6-25-15-11 (14 (22)19 (15)12 (7)16 (23)24)18-13 (21)10 (17)8-4-2-3-5-9 (8)20/h2-5,10-11,15,20H,6,17H2,1H3, (H,18,21) (H,23,24)/t10-,11-,15-/m1/s1 .


Chemical Reactions Analysis

The synthesis of cephalexin involves the reaction of 7-ADCA and PGME, catalyzed by penicillin acylase . The presence of substrate inhibition was found to have a negative impact on all reactor configurations studied .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 363.4 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 7 .

Scientific Research Applications

Antibacterial and Pharmacological Applications

Cephalexin and Its Derivatives : Cephalexin is a semisynthetic derivative of the cephalosporin nucleus, exhibiting a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its pharmacokinetic properties, such as high serum concentrations relative to ampicillin and low binding to serum proteins, highlight its potential for various therapeutic applications beyond traditional uses (Speight, Brogden, & Avery, 2012).

Cefadroxil Comparison : Cefadroxil, similar to cephalexin in structure, demonstrates prolonged serum half-life and enhanced tissue and fluid concentrations. These pharmacokinetic differences allow for less frequent dosing, improving patient compliance in managing infections (Tanrisever & Santella, 1986).

Applications in Environmental and Analytical Chemistry

Environmental Concerns and Removal Technologies : The presence of cephalosporins, including cephalexin, in the environment poses risks due to their antimicrobial activity, potentially impacting aquatic ecosystems. Research into their occurrence, fate, and removal technologies is crucial for mitigating environmental impacts (Ribeiro, Sures, & Schmidt, 2018).

Mechanism of Action

Target of Action

2-Hydroxy Cephalexin, like its parent compound Cephalexin, is a first-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . Unlike penicillins, cephalosporins like this compound are more resistant to the action of beta-lactamase . This resistance allows them to effectively inhibit cell wall synthesis, leading to the breakdown and eventual death of the bacterial cell .

Biochemical Pathways

The synthesis of this compound involves enzymatic reactions. It is enzymatically synthesized from a nucleophile (7-aminodeacetoxycephalosporanic acid – 7-ADCA) and an acyl donor (phenylglycine methyl ester – PGME) . The process is catalyzed by penicillin acylase .

Pharmacokinetics

Cephalexin, and by extension this compound, exhibits rapid absorption with a half-life of 0.5–1.2 hours . It is 90% eliminated unchanged from the kidney with a clearance of 4.3 mL/min/kg . The human jejunal permeability (Peff) of cephalexin is 1.56 10 4 cm/s, depicting its utmost importance in drug absorption .

Result of Action

The action of this compound results in the inhibition of bacterial cell wall synthesis, leading to the breakdown and eventual death of the bacterial cell . This makes it effective in treating various bacterial infections, including respiratory tract infections, otitis media, skin and skin structure infections, bone infections, and genitourinary tract infections .

Action Environment

The presence of cephalosporin antibiotics like this compound in the environment is a significant concern due to their potential to cause antibiotic resistance . The release of these antibiotics in the environment, particularly in aquatic environments, can increase public health concerns due to their adverse biological effects . Therefore, understanding the environmental factors that influence the action, efficacy, and stability of this compound is crucial for both its effective use and environmental safety.

Safety and Hazards

Cephalexin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Cephalexin is effective against a wide range of gram-positive cocci and demonstrates its efficacy against gram-negative bacteria, particularly Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae . It is used to treat a number of susceptible bacterial infections through inhibition of cell wall synthesis . For female patients diagnosed with uUTI, cephalexin dosed 500 mg twice daily is equally effective as cephalexin dosed 500 mg 4 times per day .

Biochemical Analysis

Biochemical Properties

2-Hydroxy Cephalexin, like its parent compound cephalexin, is likely to interact with various enzymes, proteins, and other biomolecules. Cephalexin is known to inhibit bacterial cell wall synthesis, leading to cell death . The 2-Hydroxy modification could potentially alter these interactions, although specific details are not currently available in the literature.

Cellular Effects

Given its structural similarity to cephalexin, it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cephalexin, its parent compound, works by inhibiting the synthesis of the bacterial cell wall, leading to cell death . The 2-Hydroxy modification could potentially alter this mechanism of action.

Temporal Effects in Laboratory Settings

Cephalexin has a half-life of 0.5–1.2 hours and is 90% eliminated unchanged from the kidney . The 2-Hydroxy modification could potentially alter these properties.

Dosage Effects in Animal Models

Studies on cephalexin have shown that it is generally well-tolerated in animals .

Metabolic Pathways

Cephalexin undergoes no detectable metabolism and is primarily excreted unchanged in the urine . The 2-Hydroxy modification could potentially alter these metabolic pathways.

Transport and Distribution

Cephalexin is known to be distributed throughout the body, including the gallbladder, liver, kidney, bone, muscle, and other tissues . The 2-Hydroxy modification could potentially alter this distribution.

Subcellular Localization

As an antibiotic, cephalexin is likely to be found in areas of the cell where it can exert its antibacterial effects, such as the periplasmic space in gram-negative bacteria where it can inhibit cell wall synthesis . The 2-Hydroxy modification could potentially alter this localization.

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-4-2-3-5-9(8)20/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXVKLLSHPANDN-UEKVPHQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215172-75-1
Record name 2-Hydroxycephalexin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215172751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYCEPHALEXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKZ86TVS3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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